molecular formula C9H8N2O2S B5797804 2-methyl-N-1,3-thiazol-2-yl-3-furamide

2-methyl-N-1,3-thiazol-2-yl-3-furamide

Cat. No.: B5797804
M. Wt: 208.24 g/mol
InChI Key: XSXADIVCRLCMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-1,3-thiazol-2-yl-3-furamide is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.03064868 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-methyl-N-1,3-thiazol-2-yl-3-furamide could potentially influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. It is known that thiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that thiazole derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is known that thiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-7(2-4-13-6)8(12)11-9-10-3-5-14-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXADIVCRLCMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.